4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide
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Overview
Description
4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C17H20N2O2S and a molecular weight of 316.42 g/mol . It is a derivative of tosylhydrazone and is known for its stability and ease of handling. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity.
Preparation Methods
1-Phenylbutanone-tosylhydrazone can be synthesized through the reaction of 1-phenylbutanone with p-toluenesulfonylhydrazide. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Phenylbutanone-tosylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tosylhydrazone group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenylbutanone-tosylhydrazone is widely used in scientific research due to its versatility. Some of its applications include:
Biology: It is used in the synthesis of biologically active molecules and as a precursor for various biochemical studies.
Medicine: It is involved in the synthesis of new drug compounds and pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenylbutanone-tosylhydrazone involves its reactivity with various molecular targets. The compound can form stable hydrazone linkages with carbonyl groups, making it useful in the synthesis of Schiff bases and other derivatives. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Phenylbutanone-tosylhydrazone can be compared with other tosylhydrazone derivatives, such as:
- 1-Phenyl-2-butanone tosylhydrazone
- 2-Naphthylethanone tosylhydrazone
- 4-Methyl-N’- (1-phenylbutylidene)benzenesulfonohydrazide
These compounds share similar reactivity and applications but differ in their specific structures and properties. 1-Phenylbutanone-tosylhydrazone is unique due to its specific molecular structure, which imparts distinct reactivity and stability.
Properties
IUPAC Name |
4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-7-17(15-8-5-4-6-9-15)18-19-22(20,21)16-12-10-14(2)11-13-16/h4-6,8-13,19H,3,7H2,1-2H3/b18-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGRVJIJEMGVTG-ISLYRVAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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